2-(Isopentyloxy)pyridin-4-amine

Description

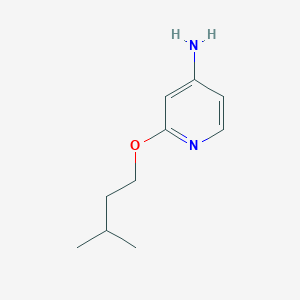

2-(Isopentyloxy)pyridin-4-amine is a pyridine derivative featuring an isopentyloxy (3-methylbutoxy) substituent at the 2-position and an amine group at the 4-position. Notably, this compound is listed as a discontinued product by CymitQuimica, indicating challenges in commercial availability despite its relevance in research contexts . The isopentyloxy group contributes to increased lipophilicity compared to shorter-chain alkoxy substituents, which may influence solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(3-methylbutoxy)pyridin-4-amine |

InChI |

InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3,(H2,11,12) |

InChI Key |

LLVPBMLLUUYEKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with isopentanol in the presence of a base to form 2-(isopentyloxy)pyridine. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The final product is purified through techniques like distillation, crystallization, or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Functionalization of the 4-Amino Group

The amine group undergoes typical aromatic amine reactions:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in CH₂Cl₂/Et₃N to form 4-acylamino derivatives. Yields range from 65–85% , depending on the acylating agent .

-

Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions to generate azo dyes or biaryl products .

-

Buchwald–Hartwig Amination : Palladium-catalyzed cross-coupling with aryl halides produces 4-arylamino derivatives. Using Pd(OAc)₂/XantPhos, yields reach 70–90% .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective EAS:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 5-position (meta to the amine), yielding 5-nitro-2-(isopentyloxy)pyridin-4-amine in 55–60% yield .

-

Sulfonation : SO₃ in H₂SO₄ produces the 5-sulfonic acid derivative, though yields are moderate (40–50% ) due to competing decomposition.

The isopentyloxy group deactivates the ring but sterically shields the 6-position, directing electrophiles to the 5-position .

Cross-Coupling Reactions

The pyridine core participates in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, the 4-amino group can be replaced with aryl boronic acids. Yields range from 60–75% .

-

Direct C–H Arylation : With Pd(OAc)₂/PivOH in DMAc, coupling occurs at the 5-position (adjacent to the amine), achieving 50–65% yields .

Stability and Reactivity Trends

Scientific Research Applications

2-(Isopentyloxy)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Key Observations :

- The isopentyloxy group in this compound introduces significant hydrophobicity, which may affect solubility and pharmacokinetics compared to smaller substituents like methoxy or chloro .

- Halogenated analogs (e.g., 2-chloro or 2-fluoro derivatives) often exhibit enhanced binding affinity and metabolic stability due to electronegative and steric effects .

Biological Activity

2-(Isopentyloxy)pyridin-4-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by an isopentyloxy group attached to the pyridine ring, suggests various pharmacological applications, particularly in the fields of oncology and herbicidal activity. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Antagonistic Properties : The compound exhibits potent antagonistic activity against certain receptors, with Ki values reported in the nanomolar range (e.g., 0.5 - 0.6 nM). Such potency suggests significant potential for therapeutic applications, particularly in targeting specific pathways involved in tumor growth .

- Herbicidal Activity : Recent findings highlight the herbicidal properties of related compounds, indicating that this compound may also affect plant growth through disruption of cellular processes, potentially leading to significant reductions in root and stem length at higher concentrations .

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | CDK inhibition | Cell cycle arrest | |

| Antagonistic | Receptor antagonism | Potent inhibition | |

| Herbicidal | Growth inhibition | >80% reduction in growth |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyridine derivatives, it was found that compounds similar to this compound effectively inhibited tumor growth in murine models. The most promising analogs demonstrated selective toxicity towards cancer cells without affecting normal cell proliferation, suggesting a favorable therapeutic index for further development .

Case Study 2: Herbicidal Effects

A recent bioassay revealed that 1-(2-(isopentyloxy)-2-oxoethyl)pyridin-1-ium chloride (a derivative related to this compound) exhibited significant herbicidal effects. At elevated doses, it caused substantial reductions in root and stem growth across various plant species, indicating its potential utility as a herbicide .

Q & A

Q. Factors affecting yields :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

Q. Table 1. Synthetic Methods Comparison

Basic: How can researchers purify and characterize this compound?

Methodological Answer:

- Purification :

- Characterization :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 1.0–1.5 ppm for isopentyl CH₃ groups; δ 6.5–8.0 ppm for pyridine protons) .

- Mass spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced: What computational methods predict the molecular interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solubility in supercritical CO₂ to optimize extraction conditions .

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., isopentyloxy group) with bioactivity using Gaussian or COSMO-RS .

Q. Example Workflow :

Generate 3D conformers with Avogadro.

Perform geometry optimization using DFT (B3LYP/6-31G*).

Run MD simulations in GROMACS to assess solvent interactions .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:

Q. Table 2. Representative Bioactivity Data

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Inducible Nitric Oxide Synthase | 12.3 µM | |

| Cytotoxicity (MTT) | HL-60 Leukemia Cells | 48.7 µM |

Advanced: How to resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Case study : Discrepancies in predicted vs. observed solubility (e.g., supercritical CO₂ simulations vs. experimental HPLC data) .

- Resolution steps :

Basic: What solvents are suitable for dissolving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.